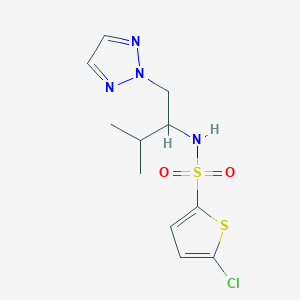

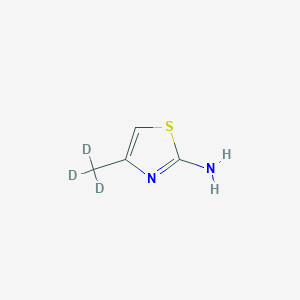

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

科学的研究の応用

Anti-Acetylcholinesterase and Insecticidal Activities

Compounds similar to the specified chemical have been synthesized and evaluated for their anti-acetylcholinesterase and insecticidal activities. Such activities are significant for the development of treatments for diseases like Alzheimer's and for pest control, respectively. The synthesis and evaluation of these compounds provide valuable insights into their potential therapeutic applications and environmental impacts (Holan, Virgona, & Watson, 1997).

Sulfonamide-Sulfonimide Tautomerism

Research into the sulfonamide derivatives has also focused on understanding their structural properties, such as sulfonamide-sulfonimide tautomerism. This tautomerism plays a crucial role in the pharmacological activity and stability of these compounds. Studies involving X-ray diffraction and theoretical calculation methods have shed light on the molecular conformation and intermolecular interactions that impact their biological activities (Branowska et al., 2022).

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, showcasing a method for creating novel compounds with potential therapeutic uses. These compounds have been explored for their use as histamine H3 receptor antagonists, which are relevant in treating various central nervous system disorders (Greig, Tozer, & Wright, 2001).

Synthesis and Modification for Antitumor and Antibacterial Agents

Further research has led to the modification and synthesis of thiophene and triazole derivatives, with a focus on their antitumor and antibacterial properties. These studies highlight the versatile applications of sulfonamide compounds in developing new chemotherapeutic agents and addressing antimicrobial resistance (Hafez, Alsalamah, & El-Gazzar, 2017).

Structural Study and Supramolecular Assembly

The structural analysis of nimesulide triazole derivatives, including their synthesis and the determination of crystal structures, has provided insights into the nature of intermolecular interactions. Such studies are crucial for understanding how modifications in molecular structure affect the pharmacological properties and efficacy of these compounds (Dey et al., 2015).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as isothiazolinones, have been known to act as biocides . They are effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .

Mode of Action

Isothiazolinones, including the related compound methylchloroisothiazolinone, have an active sulfur moiety that can oxidize thiol-containing residues . This oxidation effectively kills most aerobic and anaerobic bacteria

Biochemical Pathways

The related compound, methylchloroisothiazolinone, acts by disrupting the normal functioning of microorganisms, leading to their death . It’s plausible that “5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide” may have a similar effect on certain biochemical pathways.

Pharmacokinetics

The related compound, methylchloroisothiazolinone, is known to be miscible in water , which could potentially influence its bioavailability and distribution.

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may have bactericidal and fungicidal effects .

Action Environment

It’s worth noting that related compounds, such as isothiazolinones, are used in a variety of environments, including personal care products, industrial applications, and more .

特性

IUPAC Name |

5-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSTYRZYKWGQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)